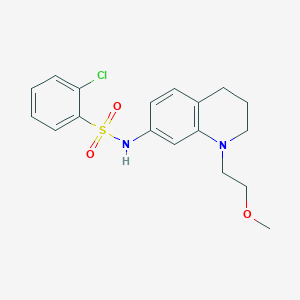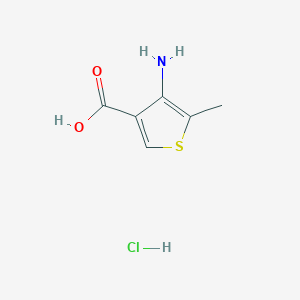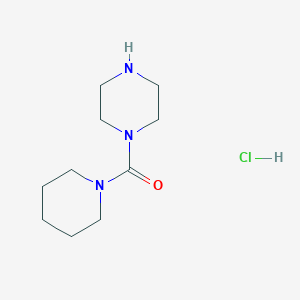
3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is a pyridazine derivative that has been extensively studied due to its potential use in treating various diseases. This compound has been shown to have promising pharmacological properties, making it a subject of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. It also has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine in lab experiments is its potent pharmacological properties. It has been shown to have a high degree of selectivity for certain enzymes and proteins, which makes it a useful tool for studying the mechanisms of action of these molecules. However, one limitation of using this compound is its potential toxicity. It is important to carefully control the dosage and exposure time when using this compound in lab experiments.
Orientations Futures
There are many possible future directions for research involving 3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine. One area of interest is its potential use in combination with other drugs to treat cancer. Another area of interest is its potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its potential side effects.
Méthodes De Synthèse
The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine involves a series of chemical reactions. The starting material for the synthesis is 2-chloro-6-fluorobenzyl chloride, which is reacted with sodium thiomethoxide to form the corresponding thioether. This intermediate is then reacted with 2-methoxyphenylhydrazine to form the pyridazine derivative.
Applications De Recherche Scientifique
3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine has been studied for its potential use in treating various diseases. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. In addition, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-23-17-8-3-2-5-12(17)16-9-10-18(22-21-16)24-11-13-14(19)6-4-7-15(13)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKADKSNSMXBKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2467933.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)
![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)
![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2467941.png)
![[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B2467943.png)

![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)

![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)
![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2467953.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2467955.png)